molecular formula C17H16F2N2O2 B5177832 3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE

3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE

Cat. No.: B5177832
M. Wt: 318.32 g/mol
InChI Key: XRZIQOOIXFJFNE-UHFFFAOYSA-N
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Description

3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE typically involves the reaction of 3-fluorobenzoyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction are typically amines or alcohols.

    Substitution: This compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atoms. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

3-FLUORO-N-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE can be compared with other similar compounds, such as:

    3-FLUORO-N-(2-PROPYNYL)BENZAMIDE: This compound has a similar structure but with a propynyl group instead of a formamido group.

    3-FLUORO-N-(4-METHYLPHENYL)BENZAMIDE: This compound has a similar structure but with a methyl group instead of a formamido group.

    3-FLUORO-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE: This compound has a similar structure but with a trifluoromethyl group instead of a formamido group.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-fluoro-N-[3-[(3-fluorobenzoyl)amino]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-14-6-1-4-12(10-14)16(22)20-8-3-9-21-17(23)13-5-2-7-15(19)11-13/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZIQOOIXFJFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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